molecular formula C10H14O4S B2537488 (4-Ethoxyphenyl)methyl methanesulfonate CAS No. 187979-65-3

(4-Ethoxyphenyl)methyl methanesulfonate

Cat. No.: B2537488
CAS No.: 187979-65-3
M. Wt: 230.28
InChI Key: IXICRSQLRVUPPV-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O4S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)methyl methanesulfonate typically involves the reaction of (4-ethoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(4-Ethoxyphenyl)methanol+Methanesulfonyl chloride(4-Ethoxyphenyl)methyl methanesulfonate+HCl\text{(4-Ethoxyphenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (4-Ethoxyphenyl)methanol+Methanesulfonyl chloride→(4-Ethoxyphenyl)methyl methanesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxyphenyl)methyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Esterification: The compound can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields (4-ethoxyphenyl)methyl azide.

    Esterification: The products are esters of this compound and the corresponding alcohol.

Scientific Research Applications

(4-Ethoxyphenyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through sulfonation reactions.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)methyl methanesulfonate primarily involves its role as an alkylating agent. The sulfonate group acts as a leaving group, allowing the compound to transfer the (4-ethoxyphenyl)methyl moiety to nucleophilic sites on target molecules. This alkylation process can modify the structure and function of biomolecules, such as DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

    Methyl methanesulfonate: Another alkylating agent with similar reactivity but different alkyl group.

    Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group instead of a methyl group.

    Isopropyl methanesulfonate: Contains an isopropyl group, offering different steric and electronic properties.

Uniqueness: (4-Ethoxyphenyl)methyl methanesulfonate is unique due to the presence of the (4-ethoxyphenyl)methyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

(4-ethoxyphenyl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-3-13-10-6-4-9(5-7-10)8-14-15(2,11)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXICRSQLRVUPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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